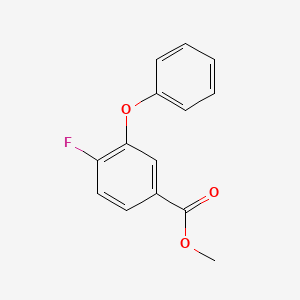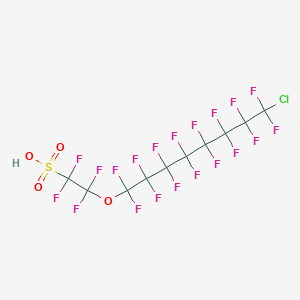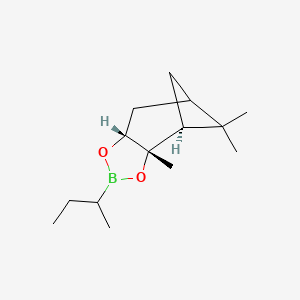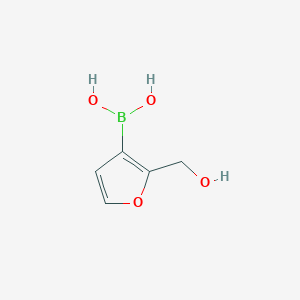![molecular formula C48H79N3O37 B13406978 NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc is a complex oligosaccharide derivative. This compound is composed of multiple monosaccharide units linked together through glycosidic bonds. It is a structural derivative of ketoaldonic acid and is known for its significant role in various biological processes, particularly in cell recognition and signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. The key steps include:
Protection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl groups are used to protect the hydroxyl groups of monosaccharides.
Glycosylation: This step involves the formation of glycosidic bonds between monosaccharide units. Common glycosyl donors include trichloroacetimidates and thioglycosides.
Deprotection: The protecting groups are removed to yield the final oligosaccharide structure.
Industrial Production Methods
Industrial production of such complex oligosaccharides often involves enzymatic synthesis due to its specificity and efficiency. Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride (Ac2O) or benzoyl chloride (BzCl) are used for acetylation or benzoylation reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products are acetylated or benzoylated derivatives.
Aplicaciones Científicas De Investigación
NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a crucial role in cell-cell recognition, signaling, and immune response.
Medicine: Investigated for its potential in developing vaccines and therapeutic agents targeting specific glycan structures on pathogens.
Industry: Utilized in the production of glycoproteins and other glycan-based products.
Mecanismo De Acción
The mechanism of action of NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc involves its interaction with specific receptors on cell surfaces. The compound binds to lectins and other glycan-binding proteins, mediating various biological processes such as cell adhesion, signaling, and immune response. The molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan receptors .
Comparación Con Compuestos Similares
NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc is unique due to its specific glycosidic linkages and structural complexity. Similar compounds include:
NeuAc(a2-6)Gal(b1-4)GlcNAc: Differing in the linkage of sialic acid.
Gal(b1-4)[Fuc(a1-3)]GlcNAc: Contains a fucose residue and different glycosidic linkages.
Neu5Ac(a2-6)Gal(b1-4)GalNAc: Another sialylated oligosaccharide with different linkages.
These compounds share structural similarities but differ in their glycosidic linkages and biological functions, highlighting the diversity and specificity of glycan structures in biological systems.
Propiedades
Fórmula molecular |
C48H79N3O37 |
|---|---|
Peso molecular |
1290.1 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C48H79N3O37/c1-13(59)49-25-16(62)4-47(45(75)76,85-38(25)29(69)19(65)7-53)87-40-32(72)23(11-57)80-43(33(40)73)84-37-27(51-15(3)61)42(79-22(10-56)31(37)71)83-36-24(12-58)81-44(82-35(21(67)9-55)28(68)18(64)6-52)34(74)41(36)88-48(46(77)78)5-17(63)26(50-14(2)60)39(86-48)30(70)20(66)8-54/h6,16-44,53-58,62-74H,4-5,7-12H2,1-3H3,(H,49,59)(H,50,60)(H,51,61)(H,75,76)(H,77,78)/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33+,34+,35+,36-,37+,38+,39+,40-,41+,42-,43-,44-,47-,48-/m0/s1 |
Clave InChI |
WNNYMULBYDTNNO-VYXUZIOKSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3O)CO)O[C@H]4[C@H](O[C@H]([C@@H]([C@H]4O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)NC(=O)C)CO)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(OC(C(C4OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)OC(C(CO)O)C(C(C=O)O)O)CO)NC(=O)C)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)




![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)

![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)


![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)
